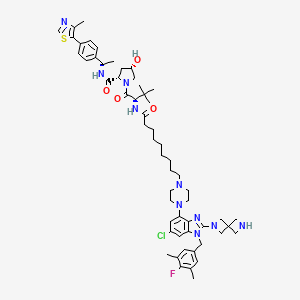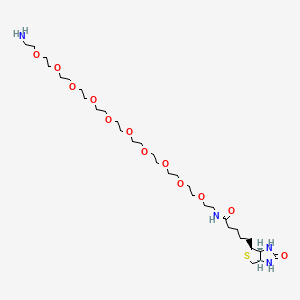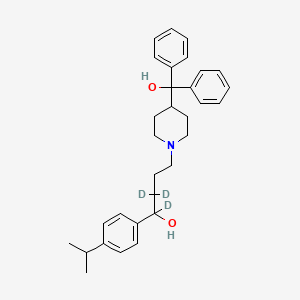
Decarboxy Fexofenadine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decarboxy Fexofenadine-d3 is a deuterated form of Decarboxy Fexofenadine, which is a derivative of Fexofenadine. Fexofenadine is a second-generation antihistamine used to treat allergy symptoms. The deuterated form, this compound, is often used in scientific research due to its stability and unique properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Decarboxy Fexofenadine-d3 involves several steps, starting from the basic structure of Fexofenadine. The process typically includes:
Alkylation: A halogenated compound is alkylated with azacyclonol to yield a keto compound.
Reduction: The keto compound is reduced to introduce the propionic acid functionality.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography for purification .
化学反応の分析
Types of Reactions
Decarboxy Fexofenadine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or amines .
科学的研究の応用
Decarboxy Fexofenadine-d3 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a stable isotope-labeled compound for studying reaction mechanisms and pathways.
Biology: The compound is used in metabolic studies to trace biochemical pathways.
Medicine: It is employed in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: The compound is used in the development of new pharmaceuticals and in quality control processes
作用機序
Decarboxy Fexofenadine-d3 exerts its effects by antagonizing the actions of histamine at H1 receptors. This prevents histamine from binding to its receptors, thereby alleviating allergy symptoms. The deuterated form provides enhanced stability and allows for more precise studies of the drug’s pharmacokinetics and dynamics .
類似化合物との比較
Similar Compounds
Fexofenadine: The parent compound, used widely as an antihistamine.
Terfenadine: A precursor to Fexofenadine, known for its antihistamine properties.
Desloratadine: Another second-generation antihistamine with similar uses.
Uniqueness
This makes it particularly valuable in research settings where precise measurements are crucial .
特性
分子式 |
C31H39NO2 |
|---|---|
分子量 |
460.7 g/mol |
IUPAC名 |
1,2,2-trideuterio-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]-1-(4-propan-2-ylphenyl)butan-1-ol |
InChI |
InChI=1S/C31H39NO2/c1-24(2)25-15-17-26(18-16-25)30(33)14-9-21-32-22-19-29(20-23-32)31(34,27-10-5-3-6-11-27)28-12-7-4-8-13-28/h3-8,10-13,15-18,24,29-30,33-34H,9,14,19-23H2,1-2H3/i14D2,30D |
InChIキー |
FZSQPQGERLSIOR-CTDYWGJISA-N |
異性体SMILES |
[2H]C([2H])(CCN1CCC(CC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C([2H])(C4=CC=C(C=C4)C(C)C)O |
正規SMILES |
CC(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12419148.png)
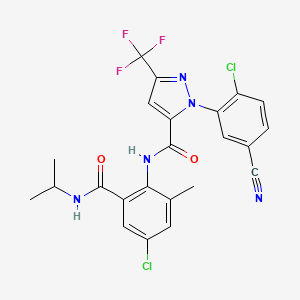
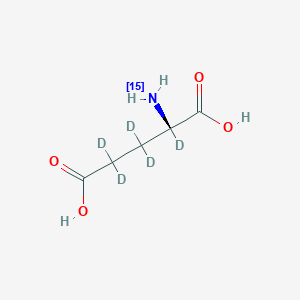


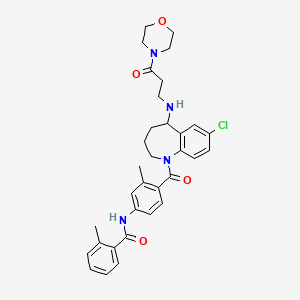
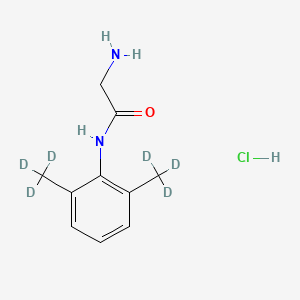

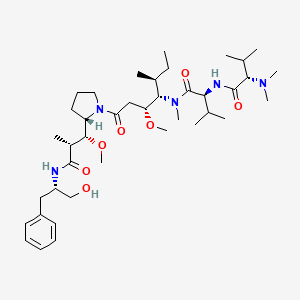
![alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6](/img/structure/B12419186.png)
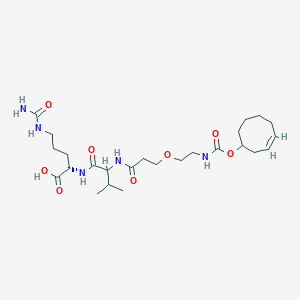
![[4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate](/img/structure/B12419205.png)
